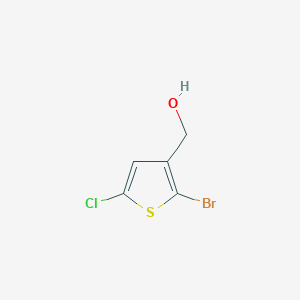
(2-bromo-5-chlorothiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-5-chlorothiophen-3-yl)methanol is an organic compound that belongs to the class of thienyl alcohols. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a hydroxymethyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-thienylmethanol using bromine in the presence of a suitable solvent, followed by chlorination using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of (2-bromo-5-chlorothiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-bromo-5-chlorothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-5-chloro-3-thiophenecarboxylic acid.
Reduction: Formation of 3-thienylmethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-bromo-5-chlorothiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of organic semiconductors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of (2-bromo-5-chlorothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine and chlorine atoms, facilitating nucleophilic substitution reactions. Additionally, the hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-5-chloro-3-thienyl)acetic acid
- (2-Bromo-5-chloro-3-thienyl)amine
- (2-Bromo-5-chloro-3-thienyl)ethanol
Uniqueness
(2-bromo-5-chlorothiophen-3-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which enhances its reactivity and potential for diverse chemical transformations. The hydroxymethyl group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H4BrClOS |
|---|---|
Molekulargewicht |
227.51 g/mol |
IUPAC-Name |
(2-bromo-5-chlorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H4BrClOS/c6-5-3(2-8)1-4(7)9-5/h1,8H,2H2 |
InChI-Schlüssel |
MGTAKNBKDAXNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CO)Br)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

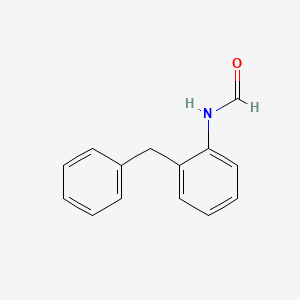
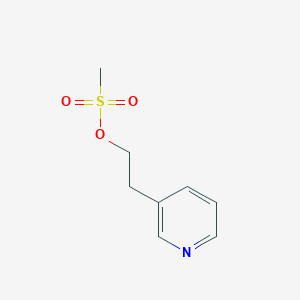
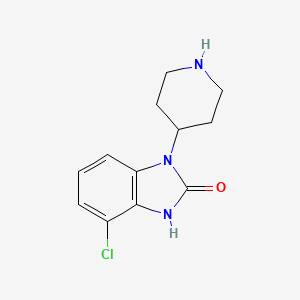

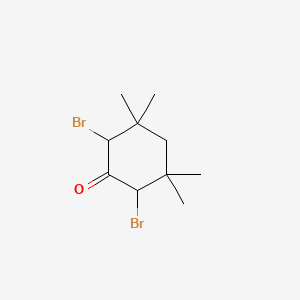

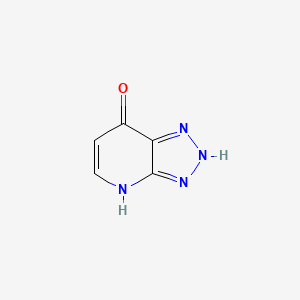
![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)
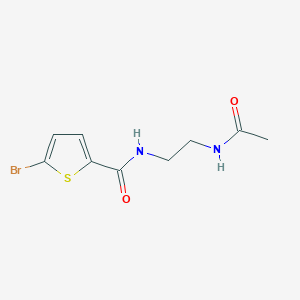
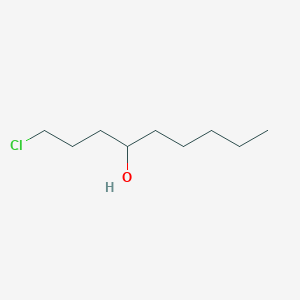
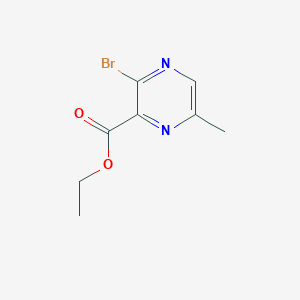
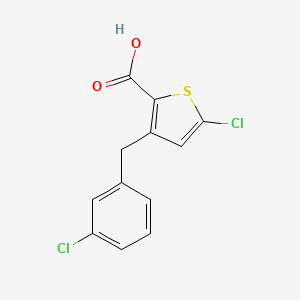
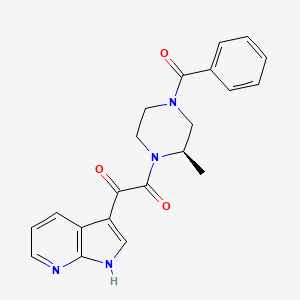
![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)
